2-(2-Fluorophenoxy)cyclopentan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)cyclopentan-1-amine |
InChI |
InChI=1S/C11H14FNO/c12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)13/h1-2,4,6,9,11H,3,5,7,13H2 |
InChI Key |
FJVNCQVAONNZJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)OC2=CC=CC=C2F)N |
Origin of Product |
United States |
Molecular Pharmacology and Mechanistic Characterization of 2 2 Fluorophenoxy Cyclopentan 1 Amine Preclinical in Vitro and in Vivo Focus
Interaction with Monoamine Transporters (DAT, NET, SERT)
The interaction of 2-(2-Fluorophenoxy)cyclopentan-1-amine with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) is of significant interest for its potential neuropsychiatric applications. While direct studies on this specific molecule are not readily found in the literature, research on analogous compounds provides a strong basis for its expected activity.
In Vitro Reuptake Inhibition Potency and Selectivity Profiling of this compound
Direct in vitro reuptake inhibition data for this compound is not available in the public domain. However, a study on a series of 2-phenoxy-cyclopentanamines revealed that the introduction of a fluorine atom at the 2-position of the phenoxy group is beneficial for activity at the serotonin transporter (SERT). The N-methylated version of the title compound, (1R,2S)-2-(2-fluorophenoxy)-N-methylcyclopentanamine, was identified as a potent SERT inhibitor. This suggests that this compound itself is likely to exhibit significant SERT inhibition. Data regarding its potency at DAT and NET, and therefore its selectivity profile, remains to be elucidated through direct experimental investigation.
Kinetic Analysis of this compound Interaction Mechanisms with Transporters
There is no publicly available information regarding the kinetic analysis of the interaction between this compound and monoamine transporters. Such studies would be necessary to determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor at DAT, NET, and SERT, providing deeper insight into its mechanism of action.
Radioligand Binding Affinities to Monoamine Transporter Sites
While specific radioligand binding affinities for this compound are not documented, the structurally related compound, (1R,2S)-2-(2-fluorophenoxy)-N-methylcyclopentanamine, has been shown to possess high affinity for SERT. This finding strongly implies that this compound would also exhibit affinity for the serotonin transporter. Quantitative binding affinities (Ki values) for DAT, NET, and SERT for the title compound are not currently available.
Receptor Binding and Ligand Profiling of this compound
The broader receptor binding profile of this compound is largely uncharacterized in the available scientific literature.
Affinity and Selectivity for G Protein-Coupled Receptors (GPCRs)
Comprehensive screening of this compound against a panel of G Protein-Coupled Receptors has not been reported. The aforementioned research on the N-methylated analog, (1R,2S)-2-(2-fluorophenoxy)-N-methylcyclopentanamine, identified it as a potent dual antagonist of the neurokinin 1 (NK1) receptor and SERT. This suggests that this compound may also possess affinity for the NK1 receptor, a member of the tachykinin receptor family of GPCRs. However, without direct experimental data, its broader GPCR selectivity profile remains unknown.
There is no specific information available from binding or functional assays for this compound across the various serotonin (5-HT) receptor subtypes. While its interaction with the serotonin transporter (SERT) is anticipated based on analog data, its affinity for 5-HT receptors themselves has not been documented.
Adrenergic Receptor Subtype Binding and Functional Assays
No data is available on the binding affinity or functional activity of this compound at adrenergic receptor subtypes (e.g., α1, α2, β1, β2, β3).
Dopamine Receptor Subtype Binding and Functional Assays
There is no information regarding the binding profile or functional effects of this compound on dopamine receptor subtypes (e.g., D1, D2, D3, D4, D5).
Off-Target Receptor Binding Analysis and Selectivity Evaluation
No off-target receptor screening or selectivity profiling data for this compound has been published.
Enzyme Modulation and Inhibition Profiles of this compound
Monoamine Oxidase (MAO-A, MAO-B) Inhibition Studies
There is no available data concerning the inhibitory activity of this compound against either monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B).
Catechol-O-methyltransferase (COMT) Interaction and Functional Assays
No studies have been published that investigate the interaction or functional modulation of catechol-O-methyltransferase (COMT) by this compound.
Investigation of Other Relevant Enzyme Systems Affected by this compound
Currently, there is no publicly available research detailing the inhibitory or inductive effects of this compound on key enzyme systems. The interaction of novel chemical entities with metabolic enzymes such as the cytochrome P450 (CYP) superfamily is a critical aspect of preclinical evaluation. These enzymes are pivotal in the metabolism of a vast array of xenobiotics. Similarly, the potential for interaction with other enzymes, such as monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters, remains uninvestigated for this specific compound. Without experimental data, it is impossible to construct a profile of its enzymatic interactions.
Cell-Based Assays and Intracellular Signaling Pathway Investigations
The impact of this compound on cellular functions, including neurotransmitter release and intracellular signaling, has not been characterized in the scientific literature.
Neurotransmitter Release Modulation in Primary Neuronal Cultures and Cell Lines
There are no published studies examining the effects of this compound on the release of neurotransmitters in either primary neuronal cultures or immortalized cell lines. Such studies are fundamental to understanding a compound's potential to modulate synaptic transmission and neuronal communication.
Downstream Signaling Cascade Activation/Inhibition (e.g., cAMP, ERK, Akt)
The influence of this compound on key downstream signaling cascades, including the cyclic AMP (cAMP), extracellular signal-regulated kinase (ERK), and protein kinase B (Akt) pathways, remains unexplored. These pathways are integral to a multitude of cellular processes, and their modulation can have significant physiological consequences. The absence of data precludes any assessment of the compound's activity in this area.
Gene Expression and Proteomic Changes Induced by this compound in Cellular Models
No data are available from gene expression or proteomic profiling studies following exposure of cellular models to this compound. Such analyses would provide a broad, unbiased view of the cellular pathways affected by the compound and could offer insights into its mechanism of action.
Ex Vivo and In Vivo Preclinical Mechanistic Studies (Non-Human)
Mechanistic studies in preclinical animal models are essential for understanding the physiological and pharmacological effects of a compound in a whole organism.
Neurochemical Microdialysis Studies for Neurotransmitter Dynamics in Rodent Brains
In vivo microdialysis is a powerful technique used to measure extracellular levels of neurotransmitters and their metabolites in the brains of freely moving animals. A search of the scientific literature did not yield any studies that have employed this technique to investigate the effects of this compound on neurotransmitter dynamics in rodent models. Therefore, its in vivo neurochemical profile is currently unknown.
Positron Emission Tomography (PET) Ligand Development and Target Occupancy Assessment in Animal Models
There is no publicly available information regarding the development of a radiolabeled form of this compound for use as a PET ligand. Consequently, data on its biodistribution, brain uptake, and specificity for any particular molecular target in animal models are absent from the scientific literature. Studies involving target occupancy, which are crucial for demonstrating that a PET ligand binds to its intended target in a dose-dependent and specific manner, have not been published for this compound.
Assessment of Regional Neurotransmitter Levels and Turnover in Animal Brain Tissues
Similarly, research detailing the in vivo effects of this compound on the levels and turnover of various neurotransmitters in different brain regions of animal models is not found in accessible scientific publications. Such studies are fundamental in elucidating the neuropharmacological profile of a compound and its potential impact on brain chemistry. The absence of this information prevents a discussion on its specific effects on neurotransmitter systems.
Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr of 2 2 Fluorophenoxy Cyclopentan 1 Amine Analogs
Elucidation of Pharmacophoric Requirements for Monoamine Transporter Inhibition and Receptor Binding
The fundamental pharmacophore for monoamine transporter inhibition typically consists of a protonatable amine, an aromatic ring system, and a specific spatial arrangement between these two features. For the 2-(2-Fluorophenoxy)cyclopentan-1-amine scaffold, these core elements are the cyclopentylamine (B150401) moiety and the 2-fluorophenoxy group.
Key Pharmacophoric Features:
Protonatable Amine: The primary amine of the cyclopentyl ring is crucial for interaction with a conserved aspartate residue in the binding pocket of monoamine transporters. This ionic interaction is a primary anchor for the ligand.
Aromatic Moiety: The 2-fluorophenoxy ring engages in hydrophobic and aromatic interactions, such as π-π stacking, with aromatic residues within the transporter's binding site.
Ether Linkage: The phenoxy ether linkage provides a specific conformational constraint, positioning the aromatic ring relative to the cyclopentylamine core.
Fluorine Substituent: The ortho-fluorine atom on the phenoxy ring can significantly influence the electronic properties of the ring and may engage in specific interactions, such as hydrogen bonding or dipole-dipole interactions, with the transporter. Studies on other monoamine transporter ligands have shown that ortho-substitution on a phenyl ring can have a pronounced effect on binding affinity and selectivity.
Computational pharmacophore models developed for dual serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors often highlight the importance of these features in achieving high-affinity binding. nih.gov These models can serve as a predictive tool in the design of novel analogs of this compound.
Identification of Structural Determinants Governing Affinity, Potency, and Selectivity for Specific Targets
The affinity, potency, and selectivity of this compound analogs for SERT, NET, and DAT are dictated by subtle modifications to its core structure.
Influence of the Aromatic Ring Substitution:
The position and nature of substituents on the phenoxy ring are critical determinants of activity. The ortho-fluoro substituent in the parent compound is a key feature. Fluorine's high electronegativity can alter the charge distribution of the aromatic ring, potentially enhancing interactions with the transporter. In related series of monoamine transporter inhibitors, the position of halogen substituents on a phenyl ring has been shown to dramatically affect both potency and selectivity. For instance, in some classes of compounds, a 4-fluoro substitution is preferred for SERT affinity, while 2- or 3-substitution may favor NET or DAT.
Table 1: Hypothetical Binding Affinities (Ki, nM) of Phenyl Ring-Substituted Analogs (Note: This data is illustrative and based on general SAR principles for monoamine transporter inhibitors, as direct experimental data for this specific series is not publicly available.)
| Compound | R | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity |
| 1 | 2-F | 15 | 50 | 500 | 3.33 |
| 2 | 3-F | 25 | 30 | 600 | 1.2 |
| 3 | 4-F | 5 | 75 | 450 | 15 |
| 4 | H | 50 | 100 | 800 | 2 |
| 5 | 2-Cl | 20 | 60 | 550 | 3 |
| 6 | 2-CH3 | 40 | 80 | 700 | 2 |
Impact of the Cyclopentyl Ring:
The cyclopentyl ring serves as a rigid scaffold that limits the conformational flexibility of the molecule. Modifications to this ring, such as the introduction of additional substituents or altering its stereochemistry, would be expected to have a profound impact on biological activity. For instance, the presence of a hydroxyl group on the cyclopentyl ring could introduce a new hydrogen bonding opportunity and alter the lipophilicity of the compound.
Impact of Stereochemistry (Enantiomers, Diastereomers) on Comprehensive Biological Activity Profiles
The this compound scaffold possesses two chiral centers, leading to the possibility of four stereoisomers. It is well-established that monoamine transporters exhibit a high degree of stereoselectivity. The differential binding of enantiomers and diastereomers is a common feature in related classes of inhibitors.
For example, in analogs of 3-substituted pyrrolidines, which are also monoamine reuptake inhibitors, the stereochemistry of the substituents dramatically influences the affinity and selectivity for SERT and NET. nih.gov It is highly probable that the (1R,2S) and (1S,2R) isomers (trans) and the (1R,2R) and (1S,2S) isomers (cis) of this compound would display distinct biological profiles. One pair of enantiomers would likely exhibit significantly higher affinity for the transporters than the other.
Table 2: Hypothetical Influence of Stereochemistry on Binding Affinity (Ki, nM) (Note: This data is illustrative and based on the common observation of stereoselectivity in monoamine transporter inhibitors.)
| Stereoisomer | Configuration | SERT Ki (nM) | NET Ki (nM) |
| (±)-trans | (1R,2S)/(1S,2R) | 15 | 50 |
| (+)-trans | (1R,2S) | 8 | 25 |
| (-)-trans | (1S,2R) | 150 | 500 |
| (±)-cis | (1R,2R)/(1S,2S) | 100 | 200 |
This stereoselectivity arises from the three-dimensional architecture of the transporter's binding pocket, which can accommodate one stereoisomer more favorably than another.
Development of Predictive Models for SAR/SSR and Ligand Efficiency Analysis
Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the biological activity of novel compounds based on their physicochemical properties. For a series of this compound analogs, a 3D-QSAR model could be developed to correlate molecular fields (steric and electrostatic) with binding affinities at SERT, NET, and DAT. nih.gov Such models can guide the rational design of new derivatives with improved potency and selectivity.
Key Descriptors for a QSAR Model:
Topological descriptors: Molecular connectivity indices, shape indices.
Electronic descriptors: Dipole moment, partial charges on atoms.
Hydrophobic descriptors: LogP (partition coefficient).
Ligand Efficiency:
Ligand efficiency (LE) is a metric used to assess the binding energy of a ligand per heavy atom. It is a useful tool for comparing the quality of different fragments and leads during drug discovery. The formula for ligand efficiency is:
LE = (1.37/N) * pKi
where N is the number of non-hydrogen atoms. For a series of this compound analogs, calculating and comparing their LE values would help in identifying compounds with optimal binding efficiency. Analogs with higher LE values are generally considered more promising for further development.
Lack of Specific Computational Research on this compound Hinders In-Depth Analysis
A thorough review of available scientific literature reveals a significant gap in the computational chemistry and in silico modeling data specifically for the compound this compound. Despite the growing importance of computational methods in drug discovery and molecular design, dedicated studies focusing on the molecular docking, molecular dynamics, and quantitative structure-activity relationship (QSAR) of this particular molecule are not publicly available. Consequently, a detailed analysis as outlined in the requested article structure cannot be provided at this time.
Computational techniques are pivotal in modern medicinal chemistry for predicting the interaction of small molecules with biological targets, understanding their dynamic behavior, and developing models for rational drug design. These methods include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor or enzyme. It is instrumental in identifying potential binding pockets and key molecular interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for a compound's biological activity. The process also involves calculating scoring functions to estimate the binding affinity. For this compound, such studies would be invaluable in identifying its potential biological targets.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the conformational dynamics and stability of a ligand-protein complex over time. By simulating the atomic motions, researchers can observe how the ligand adapts to the binding pocket and assess the stability of the interactions, providing a more dynamic and realistic view than static docking models.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the potency and selectivity of new, unsynthesized compounds. Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. This "pharmacophore" can then be used as a template to design new molecules with improved properties.
The absence of specific research applying these computational methods to this compound means that there are no existing data to populate the requested sections on its computational chemistry and in silico modeling. While general principles of these techniques are well-established, their application to a specific compound requires dedicated research to generate meaningful and accurate data, including identification of binding pockets, calculation of interaction energies, and development of predictive models. Without such studies, any attempt to provide the requested detailed research findings and data tables would be speculative and not based on scientific evidence.
Further research initiatives are required to explore the computational profile of this compound to elucidate its potential therapeutic applications.
Computational Chemistry and in Silico Modeling of 2 2 Fluorophenoxy Cyclopentan 1 Amine
Prediction of ADMET-Related Properties (Mechanistic, In Silico, Non-Clinical Focus)
In silico ADMET prediction is a cornerstone of modern drug discovery, offering a rapid and cost-effective means to evaluate a compound's potential viability. ontosight.aisimulations-plus.com By employing sophisticated algorithms and machine learning models, researchers can anticipate a molecule's behavior within a biological system. greenstonebio.com
The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential efficacy as a therapeutic agent for central nervous system (CNS) disorders. Computational models are frequently used to predict BBB permeability based on a molecule's physicochemical properties. nih.govnih.gov These models often rely on descriptors such as molecular weight (MW), lipophilicity (logP), the number of hydrogen bond donors (HBD) and acceptors (HBA), and the topological polar surface area (TPSA). nih.govfrontiersin.org
For 2-(2-fluorophenoxy)cyclopentan-1-amine, these parameters can be calculated to estimate its potential for CNS penetration. Generally, compounds with lower molecular weight (< 400-500 Da), a logP value between 2 and 5, a low count of hydrogen bond donors and acceptors, and a TPSA of less than 90 Ų are more likely to cross the BBB. nih.govarxiv.org
| Molecular Descriptor | Predicted Value for this compound | General Guideline for BBB Permeability |
|---|---|---|
| Molecular Weight (Da) | 209.25 | < 400-500 |
| logP | ~2.5 | 2-5 |
| Hydrogen Bond Donors | 1 (from the amine group) | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (from the ether oxygen and fluorine) | ≤ 7 |
| Topological Polar Surface Area (TPSA) (Ų) | ~38.3 | < 90 |
Based on these in silico predictions, this compound exhibits a physicochemical profile that is generally favorable for crossing the blood-brain barrier. Machine learning algorithms and quantitative structure-activity relationship (QSAR) models could provide a more refined prediction. nih.govfrontiersin.orgarxiv.org
Identifying the most likely sites of metabolism on a molecule is essential for understanding its potential clearance pathways and for identifying any potentially reactive metabolites. nih.gov Computational tools such as MetaPrint2D-React, Meteor, and SMARTCyp can predict these "metabolic hotspots". nih.gov These predictions are based on the analysis of the molecule's structure and the known reactivity of its functional groups with metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. rsc.org
For this compound, the primary sites of metabolism are predicted to be the cyclopentyl ring and the aromatic ring. The presence of the fluorophenoxy and cyclopentylamine (B150401) moieties suggests several potential biotransformation pathways.
Predicted Metabolic Hotspots:
Hydroxylation of the cyclopentyl ring: The aliphatic cyclopentyl ring is a likely target for oxidation by CYP enzymes.
Oxidative deamination of the primary amine: The amine group can be a site of oxidation, potentially leading to the formation of a ketone.
Hydroxylation of the aromatic ring: The fluorophenoxy group may undergo aromatic hydroxylation, although the fluorine atom can influence the position of this modification.
O-dealkylation: Cleavage of the ether linkage is another possible metabolic pathway.
| Potential Site of Metabolism | Predicted Biotransformation | Metabolizing Enzyme Family |
|---|---|---|
| Cyclopentyl Ring | Hydroxylation | Cytochrome P450 |
| Amine Group | Oxidative Deamination | Monoamine Oxidase, Cytochrome P450 |
| Fluorophenoxy Ring | Aromatic Hydroxylation | Cytochrome P450 |
| Ether Linkage | O-dealkylation | Cytochrome P450 |
Interactions with cytochrome P450 (CYP) enzymes are a major cause of drug-drug interactions. mdpi.com In silico models can predict whether a compound is likely to be a substrate, inhibitor, or inducer of specific CYP isoforms. nih.gov Key isoforms involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. mdpi.com
The structural features of this compound, such as the aromatic ring and the primary amine, suggest potential interactions with CYP enzymes. The presence of a fluorine atom can also influence these interactions. Quantitative structure-activity relationship (QSAR) models are often employed to predict the likelihood of CYP inhibition. nih.gov
| CYP Isoform | Predicted Interaction Potential | Rationale |
|---|---|---|
| CYP3A4 | Moderate potential for inhibition/substrate | Common metabolizing enzyme for a wide range of drugs. researchgate.net |
| CYP2D6 | High potential for inhibition/substrate | Known to metabolize compounds with a basic amine group. |
| CYP2C9 | Low to moderate potential for inhibition | Often associated with acidic compounds, but interaction is possible. |
| CYP2C19 | Low to moderate potential for inhibition | Interactions are compound-specific. |
| CYP1A2 | Low potential for inhibition | Typically metabolizes planar aromatic compounds. |
It is important to note that these are predictions, and experimental validation would be necessary to confirm the specific CYP interaction profile of this compound.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation
Quantum chemistry provides a deeper understanding of a molecule's properties by calculating its electronic structure. nih.gov These calculations are valuable in drug discovery for predicting molecular geometry, reactivity, and intermolecular interactions. quantumgrad.comquantumzeitgeist.com Methods such as Density Functional Theory (DFT) can be used to determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to a molecule's reactivity. nih.gov
For this compound, quantum chemical calculations can elucidate:
Conformational analysis: Identifying the most stable three-dimensional structures of the molecule.
Electrostatic potential map: Visualizing the charge distribution on the molecular surface, which can indicate sites for electrophilic and nucleophilic attack and potential hydrogen bonding interactions.
Orbital energies (HOMO/LUMO): The HOMO-LUMO energy gap can provide insights into the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.
Atomic charges: Calculating the partial charges on each atom can help in understanding intermolecular interactions with biological targets.
| Quantum Chemical Property | Predicted Information for this compound | Significance |
|---|---|---|
| Conformational Energy Profile | Identifies low-energy conformers | Determines the biologically active conformation. |
| Electrostatic Potential | Negative potential around the fluorine and oxygen atoms; positive potential around the amine group. | Predicts sites for intermolecular interactions. |
| HOMO-LUMO Energy Gap | Provides a measure of electronic excitability. | Relates to chemical reactivity and stability. |
| Partial Atomic Charges | Quantifies the charge distribution across the molecule. | Informs the nature of electrostatic interactions with receptors. |
These quantum chemical calculations, while computationally intensive, offer a detailed view of the molecule's intrinsic properties that govern its behavior and interactions, complementing the broader predictions from ADMET models. acs.org
Advanced Analytical and Spectroscopic Characterization in Research of 2 2 Fluorophenoxy Cyclopentan 1 Amine
High-Resolution Mass Spectrometry for Novel Derivative Characterization, Metabolite Identification, and Purity Assessment
High-Resolution Mass Spectrometry (HRMS), particularly techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-HRMS), is a cornerstone for the molecular characterization of 2-(2-Fluorophenoxy)cyclopentan-1-amine. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically within 5 ppm), which allows for the unambiguous determination of the elemental composition of the parent molecule and its related species.
Novel Derivative Characterization: In synthetic chemistry, when new derivatives of this compound are created, HRMS is used to confirm the success of the reaction. By comparing the experimentally measured exact mass with the theoretically calculated mass of the expected product, researchers can verify the chemical transformation.
Purity Assessment: HRMS can detect and identify trace impurities in a sample of this compound. The high resolution allows for the separation of ions with very similar mass-to-charge ratios, enabling the identification of by-products, starting materials, or degradation products that might compromise the sample's purity.
Metabolite Identification: Understanding the metabolic fate of a compound is crucial. In vitro studies using human hepatocytes can simulate the metabolism of this compound. nih.gov HRMS is then employed to detect and identify potential metabolites. nih.gov Common metabolic pathways for similar compounds include N-dealkylation, hydroxylation of the aromatic or aliphatic rings, and subsequent glucuronidation. nih.govresearchgate.net The fragmentation patterns (MS/MS spectra) of the parent ion and its metabolites provide structural information that helps pinpoint the site of metabolic modification. nih.gov
Below is a table of potential metabolites of this compound and their corresponding theoretical exact masses, which would be targeted in an HRMS analysis.
| Metabolite | Metabolic Reaction | Chemical Formula | Theoretical Exact Mass (m/z) [M+H]⁺ |
| Parent Compound | - | C₁₁H₁₄FNO | 196.1132 |
| Aromatic Hydroxylation | Hydroxylation | C₁₁H₁₄FNO₂ | 212.1081 |
| Cyclopentyl Hydroxylation | Hydroxylation | C₁₁H₁₄FNO₂ | 212.1081 |
| N-Oxide | N-Oxidation | C₁₁H₁₄FNO₂ | 212.1081 |
| Hydroxymethoxy Metabolite | Hydroxylation + Methylation | C₁₂H₁₆FNO₃ | 242.1187 |
| Glucuronide Conjugate | Glucuronidation | C₁₇H₂₂FNO₇ | 372.1453 |
This interactive table outlines hypothetical metabolites identifiable by HRMS.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Stereochemical Assignment and Detailed Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. For this compound, advanced NMR methods are essential for confirming its constitution and determining its stereochemistry and conformational preferences in solution. nih.gov
While 1D NMR (¹H and ¹³C) provides initial information on the chemical environments of protons and carbons, 2D NMR experiments are required for a complete structural assignment. st-andrews.ac.uk
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would reveal the spin-spin coupling network within the cyclopentane (B165970) ring, helping to assign the signals of the CH and CH₂ groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the carbon signals of the cyclopentane ring and the fluorophenoxy group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting the different fragments of the molecule. For instance, an HMBC correlation between the proton at C1 of the cyclopentane ring and the fluorophenoxy carbon attached to the ether oxygen would definitively confirm the connectivity of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly important for determining the relative stereochemistry (cis/trans isomers). For example, a strong NOESY cross-peak between the proton on C1 and the proton on C2 would indicate they are on the same face of the cyclopentane ring (a cis relationship). The absence of this cross-peak would suggest a trans relationship.
| 2D NMR Experiment | Purpose for this compound | Key Expected Correlations |
| COSY | Map ¹H-¹H spin coupling networks | Correlations between adjacent protons on the cyclopentane ring. |
| HSQC | Correlate protons to their directly bonded carbons | C1-H to C1, C2-H to C2, aromatic protons to their respective carbons. |
| HMBC | Establish long-range connectivity (2-3 bonds) | C2-H to the ipso-carbon of the phenoxy ring; C1-H to C2 and C5. |
| NOESY | Determine through-space proximity and stereochemistry | Proximity between C1-H and C2-H to distinguish cis vs. trans isomers. |
This interactive table summarizes the application of 2D NMR techniques for structural elucidation.
While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) characterizes the molecule in its solid form. ox.ac.uk This is vital for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. ssNMR can distinguish between polymorphs because the chemical shifts of atoms are sensitive to the local electronic environment, which differs in various crystal packing arrangements. ox.ac.uk
For a fluorinated compound like this compound, ¹⁹F ssNMR is a particularly powerful tool. nih.gov The ¹⁹F nucleus is highly sensitive, and its chemical shift is a very precise probe of the local molecular environment. nih.gov Techniques such as Magic Angle Spinning (MAS) are used to average anisotropic interactions and obtain high-resolution spectra from solid samples. emory.edu
X-Ray Crystallography for Definitive Absolute Stereochemistry and Molecular Conformation
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule. This technique requires the generation of a high-quality single crystal. When X-rays are passed through the crystal, they are diffracted by the electrons in the molecule, producing a diffraction pattern that can be mathematically reconstructed into a 3D model of the electron density.
This model provides definitive information on:
Absolute Stereochemistry: For a chiral compound, X-ray crystallography of a derivative containing a heavy atom with a known configuration can determine the absolute configuration (R/S) of each stereocenter.
Molecular Conformation: The analysis reveals the precise conformation adopted by the molecule in the crystal lattice, including the puckering of the cyclopentane ring, the torsion angles of the phenoxy group, and the relative orientation of the substituents.
Intermolecular Interactions: It provides detailed insight into how molecules are arranged in the solid state, showing intermolecular interactions like hydrogen bonding. mdpi.com
| Crystallographic Parameter | Example Hypothetical Data |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 5.6 Å, c = 18.2 Å, β = 98.5° |
| Volume | 1018 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.28 g/cm³ |
This interactive table presents hypothetical crystallographic data for a crystal of this compound.
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination and Preparative Enantiomer Separation
Since this compound possesses at least two chiral centers (C1 and C2), it can exist as a mixture of enantiomers and diastereomers. Chiral chromatography is the primary method for separating and quantifying these stereoisomers. nih.gov
The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly effective for separating a wide range of chiral compounds. dergipark.org.tr
Enantiomeric Purity Determination: An analytical chiral High-Performance Liquid Chromatography (HPLC) method can be developed to determine the enantiomeric excess (e.e.) or enantiomeric purity of a synthesized sample. researchgate.netnih.gov By integrating the peak areas of the two enantiomers, the ratio can be precisely calculated.
Preparative Enantiomer Separation: When a racemic mixture is synthesized, preparative chiral chromatography can be used to separate the enantiomers on a larger scale, providing samples of the individual pure enantiomers for further study.
| Parameter | Value (Hypothetical Analytical HPLC) |
| Column | Chiralpak® IB (Cellulose-based CSP) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
This interactive table shows typical parameters for a chiral HPLC method.
Circular Dichroism (CD) Spectroscopy for Chiral Characterization and Conformational Studies
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule.
The two enantiomers of this compound are expected to produce CD spectra that are mirror images of each other. The specific shape and sign of the CD signals (known as Cotton effects) are highly sensitive to the molecule's three-dimensional structure and conformation in solution. nih.gov Therefore, CD spectroscopy can be used to:
Confirm the chiral nature of the molecule and distinguish between enantiomers.
Study conformational changes that may occur in different solvent environments or upon interaction with other molecules.
Provide complementary data to NMR and X-ray crystallography for a complete picture of the molecule's stereochemistry.
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| Enantiomer 1 | 270 | +500 |
| Enantiomer 1 | 220 | -1200 |
| Enantiomer 2 | 270 | -500 |
| Enantiomer 2 | 220 | +1200 |
This interactive table displays hypothetical CD spectral data for the enantiomers of the compound.
Preclinical Metabolic Studies and Pathway Elucidation of 2 2 Fluorophenoxy Cyclopentan 1 Amine in Vitro and Non Human in Vivo
Identification of Major Metabolites in Liver Microsomes, Hepatocytes, and Other Metabolic Systems (Species-Specific, Non-Human)
There are no publicly available studies that identify the major metabolites of 2-(2-Fluorophenoxy)cyclopentan-1-amine in common preclinical metabolic systems such as liver microsomes or hepatocytes from any non-human species. In a typical study, the parent compound would be incubated with these biological matrices, and the resulting metabolites would be identified using techniques like liquid chromatography-mass spectrometry (LC-MS). This information is crucial for understanding how the compound is structurally altered in a biological system.
Elucidation of Enzymatic Pathways Involved in the Biotransformation of this compound
Without identified metabolites, the enzymatic pathways involved in the biotransformation of this compound remain unknown. Generally, pharmaceutical compounds are metabolized by a variety of enzymes, most notably the Cytochrome P450 (CYP) superfamily. Other important enzyme families include UDP-glucuronosyltransferases (UGTs), monoamine oxidases (MAOs), and esterases. Determining which enzymes are responsible for a compound's metabolism is key to predicting potential drug-drug interactions.
In Vitro Characterization of Metabolite Biological Activity
The biological activity of any potential metabolites of this compound has not been characterized in vitro. Such studies would typically involve synthesizing the identified metabolites and assessing their activity at the intended biological target (e.g., target binding assays) or their potential to interact with other biological molecules (e.g., enzyme inhibition assays). This is important to determine if metabolites are active, inactive, or potentially contribute to off-target effects.
Metabolic Stability Assessment in Various Preclinical Biological Matrices
There is no published data on the metabolic stability of this compound. Metabolic stability, often measured as the in vitro microsomal half-life, is a key parameter in early drug discovery that helps predict the compound's in vivo clearance and, consequently, its dosing regimen. This assessment is typically performed by incubating the compound with liver microsomes and measuring its disappearance over time.
Table 1: Summary of Preclinical Metabolic Data for this compound
| Parameter | Data |
|---|---|
| Major Metabolites Identified | No data available |
| Enzymatic Pathways | No data available |
| Metabolite Biological Activity | No data available |
Broader Academic Applications and Future Research Directions of 2 2 Fluorophenoxy Cyclopentan 1 Amine
Development of 2-(2-Fluorophenoxy)cyclopentan-1-amine as a Chemical Probe or Research Tool for Biological Systems
Chemical probes are indispensable tools for the functional annotation of proteins and the validation of new drug targets within complex biological environments. The development of this compound into a selective chemical probe could unlock new insights into its molecular interactions. Future research would likely involve the synthesis of analogs designed to incorporate functionalities that facilitate target identification and characterization.
Key research directions could include:
Affinity-Based Probes: Introducing reactive moieties, such as photo-activatable groups (e.g., benzophenones or diazirines) or electrophilic warheads, would enable covalent labeling of the compound's biological targets. Subsequent proteomic analysis could then identify these binding partners.
Reporter-Tagged Probes: Conjugating the scaffold to reporter molecules like fluorophores (e.g., BODIPY) or affinity tags (e.g., biotin) would allow for the visualization of its subcellular localization and the affinity-based purification of its target proteins. nih.gov The design of such probes would need to carefully consider the attachment point to minimize disruption of the compound's native binding mode. nih.gov
The successful development of such probes would be a critical step in elucidating the mechanism of action of this compound and validating its potential targets for further investigation.
Potential for Radioligand Development Based on this compound Scaffold for Neuroimaging Research
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radioligands to visualize and quantify molecular targets in the living brain. The this compound scaffold is an attractive candidate for the development of novel PET radioligands for neuroimaging.
The key advantages and future research steps include:
Inherent Fluorine-18 (B77423) Labeling: The presence of a fluorine atom in the parent structure provides a direct site for the introduction of the positron-emitting isotope fluorine-18 (¹⁸F), which has an ideal half-life (109.8 minutes) for PET imaging.
Radiosynthesis and Evaluation: Future work would focus on developing a robust radiosynthesis protocol for [¹⁸F]this compound. Following successful synthesis, the radioligand would require extensive evaluation, including assessment of its brain penetration, metabolic stability, and specific binding to its intended target in preclinical models.
Target Validation: A successful PET radioligand based on this scaffold could enable in vivo studies of its target's density and distribution in the context of neurological and psychiatric disorders, potentially serving as a valuable biomarker or a tool for patient stratification in clinical trials.
Future Synthetic Challenges and Innovations in the Synthesis of Cyclopentanamine Derivatives
The synthesis of substituted cyclopentanamines, such as this compound, presents notable challenges, particularly in controlling stereochemistry. The relative orientation of the amine and phenoxy groups can significantly impact biological activity.
Future synthetic research will likely focus on:
Stereoselective Synthesis: Developing novel asymmetric synthetic routes to access specific stereoisomers of this compound in high enantiomeric and diastereomeric purity. This could involve chiral catalysts, substrate-controlled reactions, or enzymatic resolutions.
Diversity-Oriented Synthesis: Creating efficient and flexible synthetic pathways that allow for the rapid generation of a library of analogs. researchgate.net This would facilitate comprehensive structure-activity relationship (SAR) studies by enabling systematic modifications to the cyclopentane (B165970) ring, the amine, and the fluorophenoxy moiety.
Conformational Rigidification: Exploring the synthesis of more conformationally constrained analogs, such as bicyclic variants, could improve binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding. nih.gov
Overcoming these synthetic hurdles is crucial for producing the well-defined chemical tools needed for detailed biological and pharmacological evaluation.
Emerging Mechanistic Insights and Unexplored Biological Targets for this compound and its Analogs
The full pharmacological profile of this compound is likely not limited to a single biological target. A comprehensive understanding requires a broad investigation into its potential mechanisms of action and off-target activities. As a novel psychoactive substance (NPS), understanding its molecular interactions is critical. nih.govthermofisher.comnih.gov
Future research should employ unbiased screening approaches to:
Target Deconvolution: Utilizing techniques like chemical proteomics or thermal proteome profiling to identify the direct protein binding partners of the compound in a cellular context.
Phenotypic Screening: Employing high-content imaging or other cell-based assays to identify unexpected biological effects or cellular phenotypes induced by the compound, which can then be used to infer its mechanism of action.
Receptor Profiling: Screening a library of analogs against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters to build a comprehensive selectivity profile and identify potential polypharmacology.
These studies could reveal previously unexplored biological targets and pathways modulated by this chemical scaffold, opening up new avenues for therapeutic intervention.
Integration with Systems Biology and Network Pharmacology Approaches for Comprehensive Understanding
To fully appreciate the biological impact of this compound, it is essential to move beyond a single-target perspective and adopt a systems-level view. researchgate.net Systems biology and network pharmacology provide the computational and conceptual frameworks to analyze the complex network of interactions that a small molecule can perturb within a cell or organism. drugtargetreview.com
Future directions in this area would involve:
Multi-Omics Data Generation: Treating relevant cell lines or animal models with the compound and generating large-scale datasets, including transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite changes).
Network Construction and Analysis: Integrating these multi-omics datasets to construct biological networks that model the cellular response to the compound. This can help identify key pathways and molecular hubs that are significantly affected.
Predictive Modeling: Using the generated network models to predict potential downstream effects, identify biomarkers of compound activity, and formulate new hypotheses about its mechanism of action that can be tested experimentally. drugtargetreview.com
This integrative approach promises a more holistic understanding of the compound's pharmacology, moving from a simple "one drug, one target" model to a more nuanced appreciation of its effects on the entire biological system. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
